Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with ethyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable base, such as sodium ethoxide, to form the thiazole ring. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-2-(3-(5-chloro-2-hydroxyphenyl)ureido)thiazole-4-carboxylate
- Ethyl 5-chloro-2-(3-(5-chloro-2-aminophenyl)ureido)thiazole-4-carboxylate
- Ethyl 5-chloro-2-(3-(5-chloro-2-nitrophenyl)ureido)thiazole-4-carboxylate
Uniqueness
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-chloro-2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-3-23-12(20)10-11(16)24-14(18-10)19-13(21)17-8-6-7(15)4-5-9(8)22-2/h4-6H,3H2,1-2H3,(H2,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMXKMCRBNCPEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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